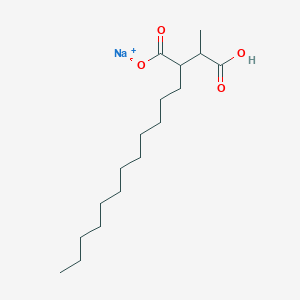
sodium;2-(1-carboxyethyl)tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-(1-carboxyethyl)tetradecanoate is a chemical compound that belongs to the class of sodium alkyl carboxylates. These compounds are known for their surfactant properties, which make them useful in various industrial and commercial applications. This compound is particularly notable for its ability to reduce surface tension in aqueous solutions, making it an effective agent in detergents and cleaning products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(1-carboxyethyl)tetradecanoate typically involves the carboxylation of tetradecanoic acid (myristic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete carboxylation.
Catalysts: Catalysts such as sodium methoxide may be used to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process typically involves:
Feedstock Preparation: Tetradecanoic acid is purified and mixed with sodium hydroxide.
Reaction: The mixture is heated in a continuous flow reactor.
Purification: The product is purified through crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
Sodium;2-(1-carboxyethyl)tetradecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like calcium chloride or magnesium sulfate can be used for cation exchange.
Major Products Formed
Oxidation: Tetradecanoic acid derivatives.
Reduction: Alcohol derivatives of tetradecanoic acid.
Substitution: Various metal carboxylates depending on the substituting cation.
科学的研究の応用
Sodium;2-(1-carboxyethyl)tetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
作用機序
The mechanism of action of sodium;2-(1-carboxyethyl)tetradecanoate primarily involves its surfactant properties. The compound reduces surface tension by orienting its hydrophobic tail away from the aqueous environment and its hydrophilic head towards it. This orientation disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. The molecular targets include the lipid bilayers of cell membranes, where it can enhance permeability and facilitate the transport of molecules .
類似化合物との比較
Similar Compounds
Sodium dodecanoate (S12C): Another sodium alkyl carboxylate with similar surfactant properties but a shorter carbon chain.
Sodium tetradecanoate (S14C): Similar in structure but lacks the carboxyethyl group, resulting in different solubility and reactivity properties
Uniqueness
Sodium;2-(1-carboxyethyl)tetradecanoate is unique due to its carboxyethyl group, which enhances its solubility in water and provides additional sites for chemical modification. This makes it more versatile in various applications compared to its simpler counterparts .
特性
CAS番号 |
6155-44-8 |
|---|---|
分子式 |
C17H31NaO4 |
分子量 |
322.4 g/mol |
IUPAC名 |
sodium;2-(1-carboxyethyl)tetradecanoate |
InChI |
InChI=1S/C17H32O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19;/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChIキー |
JMEOUAZONQUSFA-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


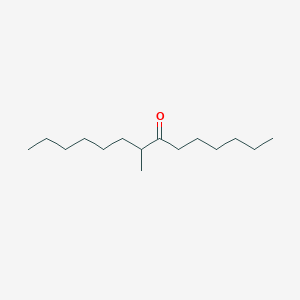
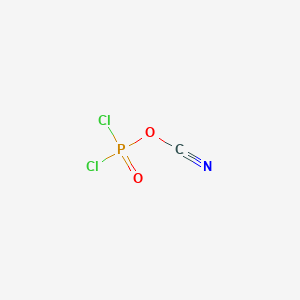
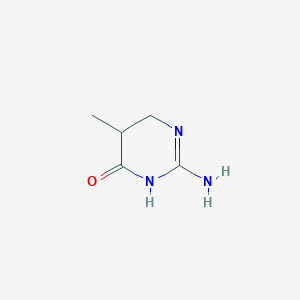
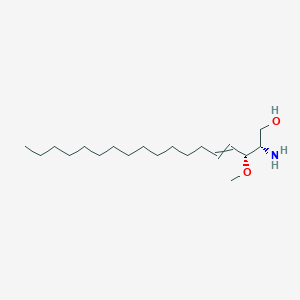
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
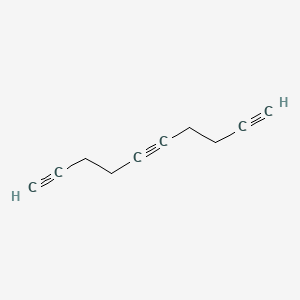
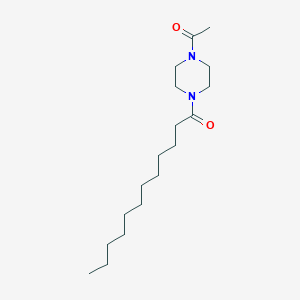

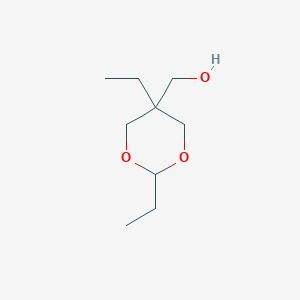
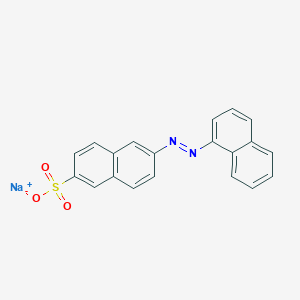
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
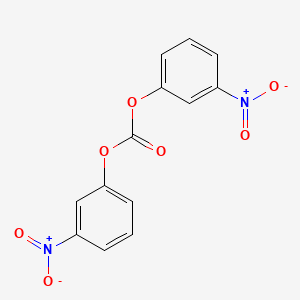
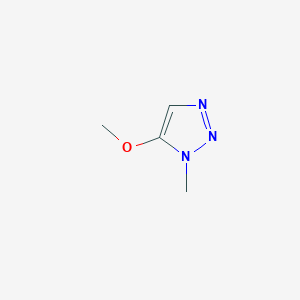
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
